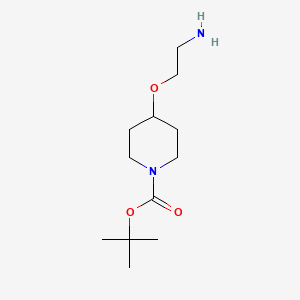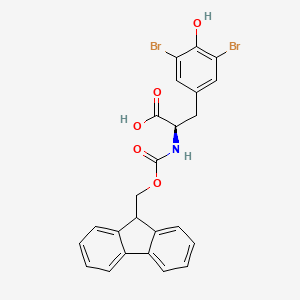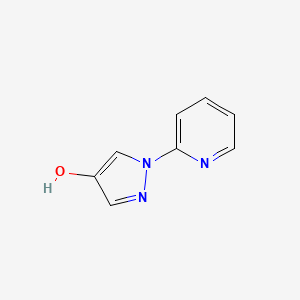
3,3-Bis(methylamino)-1-(2-methylphenyl)prop-2-en-1-one
Overview
Description
3,3-Bis(methylamino)-1-(2-methylphenyl)prop-2-en-1-one, also known as Methoxetamine (MXE), is a dissociative drug that has gained popularity in recent years due to its unique effects. MXE is a derivative of ketamine, which is commonly used as an anesthetic. MXE is not approved for medical use and is classified as a Schedule I controlled substance in the United States. Despite its legal status, MXE has become a popular recreational drug due to its dissociative and hallucinogenic effects.
Mechanism of Action
MXE acts as a dissociative drug by blocking the NMDA receptor, which results in a dissociative state characterized by feelings of detachment from one's surroundings and oneself. MXE also affects other neurotransmitters, including dopamine and serotonin, which may contribute to its hallucinogenic effects.
Biochemical and Physiological Effects:
MXE has been shown to have a variety of biochemical and physiological effects, including increased heart rate and blood pressure, as well as changes in body temperature and respiration. MXE has also been shown to increase levels of the stress hormone cortisol and to affect the immune system.
Advantages and Limitations for Lab Experiments
MXE has been used in a variety of laboratory experiments to study its effects on the brain and behavior. MXE has been shown to produce effects similar to those of ketamine, which has been used as an anesthetic and antidepressant. However, MXE is not approved for medical use and its effects on the brain and behavior are not well understood.
Future Directions
Future research on MXE should focus on its potential therapeutic uses, particularly in the treatment of depression and anxiety. Studies should also investigate the long-term effects of MXE use on the brain and behavior, as well as the potential for addiction and abuse. Additionally, research should explore the potential for MXE to interact with other drugs and medications.
Scientific Research Applications
MXE has been the subject of several scientific studies, particularly in the fields of pharmacology and toxicology. MXE has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of memory and learning. MXE has also been shown to interact with other receptors, including the sigma-1 receptor and the serotonin transporter.
properties
IUPAC Name |
3,3-bis(methylamino)-1-(2-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-6-4-5-7-10(9)11(15)8-12(13-2)14-3/h4-8,13-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOICJXAKUQCAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=C(NC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301199320 | |
| Record name | 2-Propen-1-one, 3,3-bis(methylamino)-1-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301199320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Bis(methylamino)-1-(2-methylphenyl)prop-2-en-1-one | |
CAS RN |
1354963-60-2 | |
| Record name | 2-Propen-1-one, 3,3-bis(methylamino)-1-(2-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354963-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propen-1-one, 3,3-bis(methylamino)-1-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301199320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1463928.png)







![1-[4-(2-Methoxyethoxy)-phenyl]-propan-2-one](/img/structure/B1463941.png)




![1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1463949.png)